molecular formula C11H12FIN4O3 B15093748 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo- CAS No. 1440537-27-8

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo-

Katalognummer: B15093748
CAS-Nummer: 1440537-27-8
Molekulargewicht: 394.14 g/mol
InChI-Schlüssel: WYSCBUKBHNIZLJ-IOSLPCCCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound belongs to the 7H-pyrrolo[2,3-d]pyrimidin-4-amine class, characterized by a bicyclic heteroaromatic core modified with a sugar moiety and halogen substituents. The structure includes:

  • 7-position: A 2-deoxy-2-fluoro-beta-D-ribofuranosyl group, which enhances metabolic stability by replacing the hydroxyl group with fluorine .
  • 5-position: An iodine atom, which increases molecular weight (MW ≈ 409.1 g/mol) and may improve target binding via halogen bonding .
  • 4-position: An amine group critical for hydrogen bonding in biological interactions .

Eigenschaften

CAS-Nummer

1440537-27-8

Molekularformel

C11H12FIN4O3

Molekulargewicht

394.14 g/mol

IUPAC-Name

(2R,3R,4R,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H12FIN4O3/c12-7-8(19)5(2-18)20-11(7)17-1-4(13)6-9(14)15-3-16-10(6)17/h1,3,5,7-8,11,18-19H,2H2,(H2,14,15,16)/t5-,7-,8-,11-/m1/s1

InChI-Schlüssel

WYSCBUKBHNIZLJ-IOSLPCCCSA-N

Isomerische SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N)I

Kanonische SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)F)N)I

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Glycosidic Bond Reactivity

The β-N-glycosidic bond linking the pyrrolo[2,3-d]pyrimidine base to the 2-deoxy-2-fluoro-ribofuranose sugar is critical for stability and biological activity. Key reactions include:

Acid-Catalyzed Hydrolysis
Under acidic conditions (e.g., HCl, pH < 3), the glycosidic bond undergoes hydrolysis, yielding the free base (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine) and the sugar moiety. This reaction is accelerated by the electron-withdrawing fluoro substituent at C2', which destabilizes the bond .

Enzymatic Cleavage
Glycosidases (e.g., nucleoside phosphorylases) selectively cleave the bond in biological systems, releasing the aglycone. The 2-fluoro group sterically hinders enzymatic activity compared to non-fluorinated analogues.

Halogen-Specific Reactions

The 5-iodo substituent on the pyrrolo[2,3-d]pyrimidine core enables diverse transformations:

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions:

Reaction Type Conditions Product Yield Source
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, DME/H₂O, arylboronic acid, 80°C5-Aryl-pyrrolo[2,3-d]pyrimidine derivatives65–78%
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, terminal alkyne, 60°C5-Alkynyl analogues55–70%

Nucleophilic Substitution

The 5-iodo group undergoes nucleophilic displacement with soft nucleophiles (e.g., thiols, amines):

Example :

  • Reaction with benzyl mercaptan (PhCH₂SH) in DMF/K₂CO₃ at 50°C yields 5-benzylthio derivatives (82% yield).

Electrophilic Aromatic Substitution

The electron-rich pyrrolo[2,3-d]pyrimidine ring undergoes regioselective halogenation:

Reagent Position Product Conditions Source
N-Iodosuccinimide (NIS)C75,7-Diiodo derivativeDMF, 60°C, 12 h
N-Bromosuccinimide (NBS)C55-Bromo-7-iodo analogueAcOH, rt, 6 h

Sugar Modifications

The 2-deoxy-2-fluoro-ribofuranose moiety participates in selective reactions:

Hydroxyl Group Protection/Deprotection

  • Protection : 3',5'-OH groups are acetylated using Ac₂O/pyridine (95% yield) .

  • Deprotection : NH₃/MeOH (saturated, 12 h, 130°C) removes acetyl groups quantitatively .

Glycosylation Reactions

Vorbrüggen glycosylation is employed to attach modified sugars:

Example :

  • Reaction with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under TMSOTf catalysis (80°C, 12 h) forms β-glycosides exclusively (56% yield) .

Stability Under Physiological Conditions

Parameter Condition Observation Source
Thermal Stability37°C, pH 7.4 (phosphate buffer)t₁/₂ = 48 h (no decomposition)
Oxidative StabilityH₂O₂ (1 mM), 25°C<5% degradation after 24 h

Enzymatic Phosphorylation

Adenosine kinase phosphorylates the 5'-OH group, forming the 5'-monophosphate derivative (IC₅₀ = 0.12 μM) . This step is critical for its biological activity as a kinase inhibitor.

Wissenschaftliche Forschungsanwendungen

7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo- involves the inhibition of DNA synthesis and the induction of apoptosis . This compound targets specific molecular pathways and enzymes involved in cell proliferation and survival, leading to the selective killing of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Modifications at the 7-Position (Sugar Moiety)

Compound Name Sugar Modification MW (g/mol) Key Properties Reference
Target Compound 2-deoxy-2-fluoro-beta-D-ribofuranosyl ~409.1 Enhanced metabolic stability due to fluorine; improved cellular uptake .
7-(2-C-methyl-beta-D-ribofuranosyl) 2-C-methyl-beta-D-ribofuranosyl 373.2 Methyl group increases lipophilicity; potential for oral bioavailability .
7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) Arabinofuranosyl stereoisomer 268.24 Altered stereochemistry may reduce target affinity compared to ribofuranosyl .
7-Benzyl Benzyl (non-sugar) Variable Lacks sugar moiety; reduced solubility but improved membrane permeability .

Key Insight: Fluorine at the 2' position (target compound) balances stability and solubility, whereas methyl or arabinofuranosyl modifications trade off between lipophilicity and target engagement.

Modifications at the 5-Position (Halogen/Functional Groups)

Compound Name 5-Position Substituent MW (g/mol) Biological Impact Reference
Target Compound Iodo ~409.1 Enhances halogen bonding with targets; may improve potency in kinase inhibition .
5-Bromo-N,N-dimethyl (CAS 24386-89-8) Bromo 373.2 Smaller halogen with weaker bonding; reduced potency compared to iodo .
5-(Phenylethynyl) Phenylethynyl Variable Bulkier group disrupts target binding but may introduce allosteric effects .
5-(3,4-Dimethoxyphenyl) Methoxyphenyl Variable Aromatic substituents improve π-π stacking but reduce solubility .

Key Insight: Iodo substitution (target compound) offers optimal halogen bonding for target engagement, outperforming bromo or non-halogen analogs in inhibitory assays.

Biologische Aktivität

The compound 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl)-5-iodo- is a derivative of pyrrolo[2,3-d]pyrimidines, a class of compounds that have garnered attention for their biological activity, particularly as kinase inhibitors. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The structure of the compound can be described as follows:

  • Core Structure : Pyrrolo[2,3-d]pyrimidine
  • Substituents :
    • 7-(2-deoxy-2-fluoro-beta-D-ribofuranosyl) - a sugar moiety that may influence bioavailability and cellular uptake.
    • 5-Iodo - a halogen substituent that can enhance binding affinity to target proteins.

Inhibition of Kinases

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant inhibitory activity against various kinases:

  • Plasmodium falciparum Calcium-dependent Protein Kinases (PfCDPKs) :
    • Compounds related to this scaffold have shown promising inhibitory activity against PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM and against PfCDPK1 with an IC50 of 0.589 μM . These findings suggest potential applications in malaria treatment .
  • Janus Kinase 1 (JAK1) :
    • A derivative compound exhibited an IC50 value of 8.5 nM against JAK1 with a selectivity index of 48 over JAK2, indicating its potential as a selective inhibitor for inflammatory diseases .
  • Aurora Kinase A (AURKA) and Epidermal Growth Factor Receptor (EGFR) :
    • Another study reported dual inhibition capabilities against AURKA and EGFR with single-digit micromolar inhibition, suggesting its utility in cancer therapy .
  • Bruton’s Tyrosine Kinase (BTK) :
    • The compound has also been evaluated for its ability to inhibit BTK in vitro, showing an IC50 value of approximately 21.70 nM , indicating its potential in treating rheumatoid arthritis .

The biological activity of these compounds is largely attributed to their ability to bind selectively to the ATP-binding sites of kinases. The presence of hydrophobic and hydrophilic groups at specific positions enhances binding interactions and selectivity for target kinases.

Case Study: Malaria Treatment

In a study focused on malaria, pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their inhibitory effects on PfCDPKs. The results indicated that specific modifications to the core structure could lead to enhanced potency and selectivity against malaria parasites .

Case Study: Cancer Therapy

In another research effort targeting cancer cell lines, compounds derived from this scaffold were tested for their effects on cell proliferation and apoptosis. The dual inhibition of AURKA and EGFR was shown to significantly reduce tumor growth in vitro .

Summary Table of Biological Activities

Target KinaseCompound TypeIC50 ValueSelectivity Index
PfCDPK4Pyrrolo[2,3-d]pyrimidine derivative0.210–0.530 μMN/A
PfCDPK1Pyrrolo[2,3-d]pyrimidine derivative0.589 μMN/A
JAK1JAK1-selective inhibitor8.5 nM48 (vs JAK2)
AURKA & EGFRDual inhibitorSingle-digit μMN/A
BTKBTK inhibitor21.70 nMModerate

Q & A

Basic: What established synthetic routes are available for synthesizing 7-(2-deoxy-2-fluoro-β-D-ribofuranosyl)-5-iodo-pyrrolo[2,3-d]pyrimidin-4-amine?

Methodological Answer:
The synthesis typically involves:

  • Nucleoside Coupling : Condensation of a halogenated pyrrolo[2,3-d]pyrimidine core with a fluorinated ribofuranosyl donor. For example, 5-iodo-substituted intermediates are generated via electrophilic iodination using iodine monochloride (ICl) under controlled conditions .
  • Protection/Deprotection Strategies : Boc (tert-butoxycarbonyl) protection is employed to stabilize reactive amine groups during glycosylation. This prevents side reactions and improves regioselectivity .
  • Glycosylation : Reaction of the protected pyrrolopyrimidine with 1-chloro-2-deoxy-2-fluoro-3,5-di-O-toluoyl-β-D-ribofuranose in the presence of a Lewis acid (e.g., TMSOTf) to form the β-D-ribofuranosyl linkage .

Key Data:

StepReagents/ConditionsYieldReference
IodinationICl, DCM, 0°C75–85%
GlycosylationTMSOTf, anhydrous DCM, reflux60–70%

Basic: How is the structural integrity of the compound validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and sugar moiety configuration. For instance, the anomeric proton (H1') appears as a doublet at δ 5.8–6.2 ppm (J = 4–6 Hz), confirming β-D-ribofuranosyl attachment .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₂FIN₄O₄ requires [M+H]⁺ = 435.9872) .
  • HPLC Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity, critical for biological assays .

Advanced: How can synthetic yields be optimized for scale-up without compromising stereochemical purity?

Methodological Answer:

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or acetonitrile to minimize hydrolysis of the glycosyl donor .
  • Temperature Control : Maintain −20°C during glycosylation to suppress β/α anomer interconversion .
  • Catalyst Screening : Test alternative Lewis acids (e.g., BF₃·Et₂O) to enhance glycosylation efficiency .
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate the β-anomer .

Contradiction Note:
reports 60–70% yields with TMSOTf, while suggests Boc protection may reduce reactivity. Parallel optimization of protecting groups (e.g., acetyl vs. benzyl) is recommended .

Advanced: What structure-activity relationships (SAR) are observed for halogen substitutions (iodo vs. fluoro) in this scaffold?

Methodological Answer:

  • Iodine at C5 : Enhances π-stacking with DNA/RNA bases, improving binding to kinases or nucleoside transporters. In vitro studies show IC₅₀ values < 1 μM for kinase inhibition .
  • Fluorine at C2' : Increases metabolic stability by resisting enzymatic cleavage (e.g., phosphorylases), as shown in pharmacokinetic studies with t₁/₂ > 6 hours .

Data Comparison:

SubstitutionBiological ActivityMechanismReference
5-IodoAntitubulin activity (IC₅₀ = 0.8 μM)Microtubule destabilization
2'-FluoroImproved oral bioavailability (F = 45%)Reduced first-pass metabolism

Advanced: How can contradictory data on biological activity be resolved?

Methodological Answer:

  • Purity Verification : Reanalyze compounds via LC-MS to rule out impurities (e.g., dehalogenated byproducts) affecting assay results .
  • Assay Conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, 72-hour incubations may mask acute cytotoxicity .
  • Control Experiments : Include 5-chloro or 5-bromo analogs to differentiate halogen-specific effects .

Case Study:
reports antitubulin activity, while emphasizes kinase inhibition. Contradictions may arise from off-target effects; use siRNA knockdowns or isoform-specific kinase assays to clarify .

Advanced: What computational tools aid in designing derivatives with enhanced target selectivity?

Methodological Answer:

  • Quantum Mechanics (QM) : Calculate electrostatic potential maps to predict nucleophilic attack sites (e.g., C5 for iodination) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with Aurora A kinase) to optimize substituent positioning .
  • Machine Learning : Train models on existing SAR data to prioritize substituents (e.g., 4-methoxyphenyl for solubility vs. 4-fluorophenyl for lipophilicity) .

Example Workflow:

Generate 3D conformers using Gaussian 12.

Dock compounds into ATP-binding pockets with AutoDock Vina.

Validate predictions via SPR (surface plasmon resonance) binding assays .

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